molecular formula C13H14N2O5 B13884906 ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

Cat. No.: B13884906
M. Wt: 278.26 g/mol
InChI Key: BMTWZJPFJKAWNC-UHFFFAOYSA-N
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Description

Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate is a high-purity chemical compound offered for research and development purposes. This specialized naphthalenone derivative features a nitro substituent and an ethyl carbamate functional group, a structural motif found in intermediates used in pharmaceutical discovery . Compounds based on the 5-oxo-7,8-dihydro-6H-naphthalen scaffold have been investigated as key synthetic precursors or active components in medicinal chemistry, particularly in the development of inhibitors for enzymes like farnesyl transferase, which is a target in oncology research for potential cancer therapeutics . The structural complexity of this molecule makes it a valuable building block for the synthesis of more complex, tricyclic nitrogen-containing compounds, which are explored for various biological activities . It is supplied exclusively for laboratory research use. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

InChI

InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-7-6-8-9(12(10)15(18)19)4-3-5-11(8)16/h6-7H,2-5H2,1H3,(H,14,17)

InChI Key

BMTWZJPFJKAWNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

The naphthalene core substituted at positions 1, 2, and 5 with nitro and keto groups can be synthesized starting from tetralone derivatives, such as 7-bromotetralin-1-one, which provide the partially saturated bicyclic framework. The keto group at position 5 corresponds to the tetralone carbonyl, while the nitro group introduction typically occurs via electrophilic aromatic substitution or nitration of appropriately protected intermediates.

Introduction of Nitro Group

Electrophilic nitration methods under controlled conditions allow for selective introduction of the nitro group at the 1-position of the naphthalene ring. Careful control of reaction conditions (temperature, nitrating agent concentration) is critical to avoid over-nitration or degradation of sensitive keto groups.

Carbamate Formation Methods

The carbamate moiety (ethyl carbamate) is introduced by reaction of the aromatic amine (on the naphthalene ring) with ethyl chloroformate or equivalent activated carbonate reagents. Several general methods for carbamate synthesis are well-documented in medicinal chemistry literature:

Traditional Carbamate Synthesis

  • Reaction of an amine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate.
  • This method requires careful control to avoid side reactions and ensure high purity.

Carbamate Synthesis via Activated Mixed Carbonates

  • Use of activated carbonate intermediates such as p-nitrophenyl chloroformate to generate mixed carbonates.
  • These intermediates react efficiently with amines to form carbamates under mild conditions.
  • This approach provides better control, higher yields, and milder reaction conditions compared to direct chloroformate methods.

Use of Benzotriazole-Based Carbonates

  • Activated carbonates derived from benzotriazole derivatives (e.g., BTBC) can be used for carbamate formation.
  • These reagents show high acylating reactivity and stability, allowing for efficient carbamate synthesis at room temperature.

Proposed Synthetic Route for Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate

Based on the above methodologies, a plausible synthetic scheme is as follows:

Step Description Reagents/Conditions Notes
1 Synthesis of 7-bromotetralin-1-one or equivalent tetralone derivative Commercial or prepared via known methods Provides keto-substituted bicyclic core
2 Electrophilic nitration at position 1 Controlled nitration (e.g., HNO3/H2SO4, low temperature) Selective nitration to introduce nitro group
3 Amination at position 2 (if not already amine) Nucleophilic aromatic substitution or reduction of nitro to amine Required for carbamate formation
4 Carbamate formation Reaction of amine with ethyl chloroformate or activated carbonate (e.g., p-nitrophenyl chloroformate) in presence of base Mild conditions preferred to preserve sensitive groups

Data Table: Summary of Key Reagents and Conditions for Carbamate Formation

Method Reagents Conditions Advantages Disadvantages
Traditional chloroformate method Ethyl chloroformate, base (e.g., triethylamine) Room temp or 0–5°C, inert atmosphere Simple, direct Possible side reactions, requires careful control
Activated mixed carbonates p-Nitrophenyl chloroformate, base, amine Mild, room temp High yield, mild, selective Requires preparation of activated carbonate
Benzotriazole-based carbonate method BTBC reagent, DMAP catalyst Room temp, acetonitrile solvent Highly reactive, stable reagents More complex reagent synthesis

Analysis and Research Insights

  • The carbamate formation step is critical and benefits from using activated carbonate reagents to improve yield and selectivity.
  • The substituted naphthalene core synthesis requires careful nitration to avoid degradation of the keto group and to achieve regioselectivity.
  • No direct commercial synthetic protocols for this compound are available in public databases, but the outlined approach aligns with standard organic synthesis practices for similar compounds.
  • Patent literature (e.g., CA2515311A1) describes related antibacterial compounds with complex bicyclic and substituted aromatic cores, indicating the feasibility of such synthetic routes.

Chemical Reactions Analysis

Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Carbamate (EC)

Ethyl carbamate (EC) is a simpler carbamate derivative widely studied for its carcinogenic properties, particularly in fermented beverages like白酒 (Chinese liquors) .

Property Ethyl Carbamate (EC) Ethyl N-(1-Nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
Structure Single carbamate group on ethanolamine Naphthalene core with nitro, carbamate, and ketone substituents
Occurrence Naturally formed in fermented beverages Likely synthetic; no natural occurrence reported
Toxicity Carcinogenic (MOE = 6289 in白酒) Unknown; nitro groups may confer higher reactivity/toxicity
Regulatory Limits 150 µg/L (Canada, Japan) No established limits

Key Differences :

1-Nitronaphthalene

1-Nitronaphthalene shares the nitro-substituted naphthalene framework but lacks the carbamate and ketone groups .

Property 1-Nitronaphthalene This compound
Functional Groups Nitro group on naphthalene Nitro, carbamate, and ketone groups
Reactivity Electrophilic aromatic substitution favored Enhanced electrophilicity due to multiple electron-withdrawing groups
Toxicity Respiratory irritant; potential carcinogen Unknown; carbamate may modulate nitro group toxicity
Applications Industrial solvent, dye precursor Likely limited to research (e.g., synthetic intermediates)

Key Differences :

  • The ketone moiety may enable participation in condensation or cyclization reactions, absent in 1-nitronaphthalene.
Carbamate-Protected Amines (Patent Derivatives)

Patent-derived carbamates, such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate, highlight the role of carbamates as amine-protecting groups in synthetic chemistry .

Property Patent Carbamates Target Compound
Synthetic Utility Used for amine protection in peptide synthesis Likely serves as an intermediate in nitroaromatic synthesis
Stability Stable under acidic/basic conditions Nitro and ketone groups may reduce stability under harsh conditions
Functional Diversity Designed for controlled deprotection Multi-functional structure may limit selective reactivity

Key Differences :

  • The target compound’s nitro group complicates traditional carbamate deprotection strategies (e.g., acidolysis or hydrogenolysis).
  • Its fused bicyclic system imposes steric hindrance, unlike linear patent derivatives.

Q & A

Q. What are the standard synthetic routes for ethyl N-(1-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate?

The synthesis typically involves coupling nitro-substituted naphthalenone intermediates with ethyl carbamate derivatives. For example, carbamate formation can be achieved via nucleophilic substitution using potassium carbonate as a base in polar aprotic solvents like DMF, followed by purification via column chromatography (e.g., silica gel) . Similar methodologies are employed for structurally related carbamates, such as methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, where alkylation with brominated reagents (e.g., 2-bromopropane) under reflux conditions yields target compounds .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming substituent positions and carbamate linkage integrity. For example, 1^1H NMR can resolve signals for the ethyl ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) or FAB-MS provides molecular ion peaks and fragmentation patterns to validate molecular weight and nitro/carbamate functional groups .
  • Infrared Spectroscopy (IR) : Peaks near 1700–1750 cm1^{-1} confirm carbonyl groups (C=O) from the carbamate and ketone moieties .

Q. What safety protocols are recommended given ethyl carbamate’s toxicity profile?

Ethyl carbamate derivatives are classified as Group 2B carcinogens (IARC). Researchers must:

  • Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Avoid inhalation or skin contact, as acute exposure can cause hepatic/renal injury .
  • Implement waste disposal protocols compliant with hazardous chemical regulations (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Contradictions often arise from overlapping signals (e.g., diastereotopic protons in the 7,8-dihydro-naphthalenone ring). Strategies include:

  • 2D NMR (COSY, HSQC) : Differentiates coupling interactions and assigns proton-carbon correlations .
  • Isotopic Labeling : For nitro group verification, 15^{15}N-labeled reagents can clarify resonance splitting in 1^1H-15^{15}N HMBC spectra .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding spectral interpretation .

Q. What strategies optimize synthesis yield under varying reaction conditions?

Key variables include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance carbamate coupling efficiency compared to THF .
  • Catalyst Screening : Tetrabutylammonium iodide (TBAI) improves alkylation rates in SN2 reactions .
  • Temperature Control : Reactions at 50–70°C balance kinetic efficiency and thermal decomposition risks for nitro groups .

Q. How do substituents (e.g., nitro, ketone) influence the compound’s reactivity in downstream applications?

  • Nitro Group : Acts as an electron-withdrawing group, directing electrophilic substitution to the naphthalene ring’s meta-position. This impacts derivatization (e.g., reduction to amine intermediates) .
  • Ketone Moiety : Facilitates Michael addition or condensation reactions, enabling functionalization for biological activity studies (e.g., kinase inhibition assays) .

Q. What mechanistic insights explain byproduct formation during carbamate synthesis?

Common byproducts arise from:

  • Over-alkylation : Excess alkylating agents (e.g., bromopropane) lead to quaternary ammonium salts, detectable via LC-MS .
  • Hydrolysis : Moisture-sensitive intermediates (e.g., chloroformates) degrade to ureas, mitigated by anhydrous conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and observed melting points?

Discrepancies may stem from:

  • Polymorphism : Recrystallization in different solvents (e.g., ethanol vs. hexane) yields distinct crystalline forms.
  • Impurity Profiles : HPLC purity checks (>98%) and differential scanning calorimetry (DSC) can identify eutectic mixtures .

Q. Why might GC-MS spectra show unexpected fragmentation patterns?

  • Thermal Degradation : Nitro groups may decompose in the GC inlet, producing NOx_x fragments. Lower injection temperatures (≤250°C) mitigate this .
  • In-source Fragmentation : High ionization energies in EI-MS can cleave labile carbamate bonds. Soft ionization methods (e.g., ESI-MS) are preferable for intact molecular ion detection .

Methodological Recommendations

Q. What computational tools aid in predicting the compound’s spectroscopic properties?

  • Gaussian 16 : Simulates NMR chemical shifts and IR frequencies with B3LYP/6-31G(d) basis sets .
  • ACD/Labs Spectrus Processor : Benchmarks experimental data against databases for rapid structural validation .

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